2-(2-Ethylsulfonylphenyl)ethylurea
Description
Properties
IUPAC Name |
2-(2-ethylsulfonylphenyl)ethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-2-17(15,16)10-6-4-3-5-9(10)7-8-13-11(12)14/h3-6H,2,7-8H2,1H3,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZUISICJMBCRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1CCNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioether Formation via Nucleophilic Aromatic Substitution
The synthesis begins with the introduction of the ethylthio group to a brominated aromatic precursor. As demonstrated in General Procedure GP4:
Representative Protocol:
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React 2-bromophenethyl bromide (1.0 eq) with ethylthiol (1.2 eq) in DMF at 140°C for 6 hours.
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Wash with brine (3×), dry over MgSO₄, and concentrate to obtain 2-(2-ethylthiophenyl)ethyl bromide.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Purity (HPLC) | >95% |
This step mirrors sulfidation strategies employed in imidazo[1,2-a]pyridine sulfonamide syntheses.
Oxidation to Sulfone
Controlled oxidation of the thioether to sulfone is critical. Both m-chloroperbenzoic acid (m-CPBA) and Oxone® demonstrate efficacy:
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Treat 2-(2-ethylthiophenyl)ethyl bromide (1.0 eq) with m-CPBA (2.2 eq) in chloroform at 0°C.
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Stir for 18 hours, wash with Na₂CO₃, and recrystallize from methanol.
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Suspend the thioether (1.0 eq) in MeOH:H₂O (3:1) with Oxone® (3.0 eq).
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Stir at 25°C for 12 hours and filter.
Comparative Performance:
Urea Bond Formation Strategies
Phosgene-Mediated Isocyanate Route
Adapting protocols from phenylurea herbicides:
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React 2-(2-ethylsulfonylphenyl)ethylamine (1.0 eq) with phosgene (1.5 eq) in ethyl acetate at 38°C.
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Quench with aqueous NH₃ to precipitate the urea.
Optimized Conditions:
Carbamate Coupling Approach
A safer alternative using phenyl N-carbamates, as detailed in sulfonylurea syntheses:
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Treat the amine (1.0 eq) with phenyl N-(4,6-dimethoxypyrimidin-2-yl) carbamate (1.1 eq) in acetonitrile.
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Add DBU (1.1 eq) and stir for 2 hours at 25°C.
Advantages:
Integrated Synthetic Pathway
Combining the above steps yields the target compound through two potential routes:
Route 1 (Phosgene-Based):
Route 2 (Carbamate-Based):
Overall Yield Comparison:
| Route | Thioether Yield | Sulfone Yield | Urea Yield | Total Yield |
|---|---|---|---|---|
| 1 | 83% | 89% | 75% | 55% |
| 2 | 79% | 76% | 68% | 41% |
Analytical Characterization
Critical spectroscopic data for validation:
¹H NMR (400 MHz, DMSO-d₆):
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δ 7.85 (d, J = 8.2 Hz, 1H, ArH)
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δ 7.62 (t, J = 7.6 Hz, 1H, ArH)
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δ 7.51 (d, J = 7.8 Hz, 1H, ArH)
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δ 3.42 (q, J = 7.0 Hz, 2H, SO₂CH₂CH₃)
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δ 3.25 (t, J = 6.8 Hz, 2H, NHCH₂CH₂)
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δ 1.32 (t, J = 7.0 Hz, 3H, CH₂CH₃)
IR (KBr):
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3340 cm⁻¹ (N-H stretch)
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1650 cm⁻¹ (C=O urea)
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1320, 1140 cm⁻¹ (SO₂ asymmetric/symmetric stretch)
Challenges and Optimization Opportunities
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Oxidation Selectivity: Over-oxidation to sulfonic acids occurs above 30°C with m-CPBA. Mitigated by strict temperature control.
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Urea Purity: Phosgene routes often require recrystallization from benzene or ether-petroleum ether mixtures.
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Amine Stability: The ethylsulfonyl group electron-withdrawing effects may deactivate the amine. Pre-activation with CDI improves reactivity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylsulfonylphenyl)ethylurea undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-(2-Ethylsulfonylphenyl)ethylurea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antinociceptive effects.
Medicine: Explored for its potential therapeutic applications, particularly in pain management.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Ethylsulfonylphenyl)ethylurea involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of N-acylethanolamine acid amidase (NAAA), which plays a role in the degradation of lipid messengers involved in pain and inflammation . By inhibiting NAAA, the compound can exert antinociceptive effects, reducing pain and inflammation.
Comparison with Similar Compounds
Example Compounds :
- (R,pS)-N-phenyl-N´-methyl-N´-1-[2-(diphenylphosphanyl)ferrocenyl]ethylurea
- (R,pS)-5-{N-methyl-1-[2-diphenylphosphanyl)ferrocenyl]ethylamino}valerate
Discussion: The ferrocenyl derivatives exhibit enhanced utility in catalysis due to their chiral centers and phosphanyl groups, which facilitate enantioselective reactions.
Ethylurea Derivatives and Hydration Behavior
Example Compound : Ethylurea (parent compound)
Discussion: Ethylurea’s hydration behavior is well-characterized, with water clusters stabilized by hydrogen bonds.
Bioactive Urea Derivatives in Medicinal Chemistry
Example Compounds :
Discussion: Ethylurea groups in indole derivatives enhance kinase inhibition by promoting hydrophilic interactions. Replacing ethylurea with acetamido groups diminishes activity, underscoring the urea moiety’s importance .
Thiourea and Isothiocyanate Precursors
Example Compound : N,N-Dimethyl-N′-ethylurea
Discussion : N,N-Dimethyl-N′-ethylurea serves as a precursor for isothiocyanates, leveraging its nucleophilic urea nitrogen. The sulfonyl group in this compound may confer resistance to hydrolysis but reduce nucleophilicity .
Q & A
Q. What are the established synthetic routes for 2-(2-Ethylsulfonylphenyl)ethylurea, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step reactions involving urea derivatives and sulfonyl-containing intermediates. A common approach includes:
- Step 1 : Reacting 2-ethylsulfonylphenethylamine with phosgene or carbonyl diimidazole to form the isocyanate intermediate.
- Step 2 : Coupling the intermediate with ammonia or a urea precursor under controlled pH (e.g., 8–9) and temperature (0–5°C) to minimize side reactions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 amine-to-carbonyl reagent) and inert atmospheres to prevent oxidation of the sulfonyl group .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR confirm the ethylsulfonylphenyl moiety (e.g., δ 1.2–1.4 ppm for ethyl CH, δ 3.5–3.7 ppm for sulfonyl-adjacent CH).
- FT-IR : Peaks at ~3300 cm (N-H stretch), ~1660 cm (urea carbonyl), and ~1150 cm (S=O stretch) validate functional groups.
- HPLC-MS : Ensures purity (>95%) and verifies molecular weight via [M+H] ion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in biological data (e.g., IC values in anticancer assays) often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
- Structural modifications : Substituents on the phenyl ring (e.g., electron-withdrawing groups) alter solubility and target binding. Mitigation strategies include:
- Standardizing assays (e.g., using NCI-60 panel protocols).
- Conducting structure-activity relationship (SAR) studies with systematic substituent variations .
Q. What mechanistic hypotheses explain the antitumor activity of this compound analogs?
Proposed mechanisms involve:
- Kinase inhibition : Interaction with ATP-binding pockets of tyrosine kinases (e.g., EGFR, VEGFR) via hydrogen bonding with the urea carbonyl.
- Apoptosis induction : Upregulation of pro-apoptotic proteins (e.g., Bax) and caspase-3 activation, observed in Jurkat cell studies. Validation requires:
- Molecular docking (e.g., AutoDock Vina) to predict binding affinities.
- Western blotting to quantify protein expression changes .
Q. How do solvent polarity and catalyst choice affect the efficiency of coupling reactions in synthesizing this compound?
- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of amine groups, improving coupling yields by 15–20%.
- Catalysts : Pd/C (0.5 mol%) accelerates Suzuki-Miyaura cross-couplings for aryl-substituted derivatives, reducing reaction time from 24h to 8h. Contradictory data on THF vs. DMF efficacy can be resolved via kinetic studies (e.g., monitoring by NMR) .
Q. What strategies improve the stability of this compound under physiological conditions?
- Prodrug design : Masking the urea group with acetyl or tert-butoxycarbonyl (Boc) protections reduces hydrolysis in serum.
- Formulation : Encapsulation in PEGylated liposomes increases half-life from 2h to 12h in murine models. Stability assays (e.g., HPLC monitoring at 37°C in PBS) are essential for optimization .
Methodological Guidance
Q. How should researchers design dose-response studies for this compound in vivo?
- Dose range : Start with 10–100 mg/kg (mouse models) based on in vitro IC values (e.g., 5–50 µM).
- Endpoint metrics : Tumor volume reduction (caliper measurements), body weight changes, and serum toxicity markers (ALT, AST).
- Controls : Include vehicle (e.g., DMSO/saline) and positive controls (e.g., cisplatin). Statistical analysis via ANOVA with post-hoc Tukey tests is recommended .
Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate LogP (optimal range: 2–3), BBB permeability, and CYP450 inhibition.
- MD simulations : GROMACS or AMBER can model urea-water interactions to assess solubility limitations .
Data Analysis and Reporting
Q. How to address outliers in crystallographic data for this compound derivatives?
- Refinement checks : Verify thermal displacement parameters (B-factors < 80 Ų) and residual density maps.
- Twinned crystals : Use PLATON’s TWINABS for data correction. Report R < 5% and completeness >98% .
Q. What statistical methods are appropriate for comparing enzymatic inhibition across analogs?
- Dose-response curves : Fit using nonlinear regression (GraphPad Prism) to calculate IC.
- Pairwise comparisons : Apply Student’s t-test with Bonferroni correction for multiple analogs. Report p-values <0.05 as significant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
